4-[(2-nitrobenzyl)oxy]benzaldehyde
Description
4-[(2-Nitrobenzyl)oxy]benzaldehyde is a nitro-substituted aromatic aldehyde characterized by a benzaldehyde core functionalized with a 2-nitrobenzyl ether group at the para position. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group, which enhances reactivity in nucleophilic substitutions and photochemical applications. The aldehyde group serves as a versatile handle for further derivatization, enabling its use in constructing heterocycles, Schiff bases, or coordination complexes .
Properties
IUPAC Name |
4-[(2-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAAFZUNMCUDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(2-nitrobenzyl)oxy]benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-[(2-aminobenzyl)oxy]benzaldehyde.
Oxidation: 4-[(2-nitrobenzyl)oxy]benzoic acid.
Substitution: 4-hydroxybenzaldehyde and 2-nitrobenzyl alcohol.
Scientific Research Applications
4-[(2-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[(2-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 4-[(2-nitrobenzyl)oxy]benzaldehyde and related compounds:
Physicochemical and Reactivity Differences
- Electron Effects: The nitro group in this compound strongly withdraws electrons, activating the benzaldehyde core for electrophilic substitutions. In contrast, the amino group in 4-[(2-aminobenzoyl)oxy]-3-methoxybenzaldehyde donates electrons, rendering the aromatic ring less reactive toward electrophiles .
- Solubility : The triethylene glycol chain in the nitroimidazole derivative () enhances water solubility compared to the hydrophobic benzyl/ethoxy-substituted analog () .
- Thermal Stability : The nitro group in the target compound may reduce thermal stability compared to the methoxy-substituted analog (), which lacks explosive nitro functionality .
Key Research Findings
- Crystallography : Structural studies of the nitroimidazole derivative () reveal a planar aromatic system stabilized by intramolecular hydrogen bonds, as reported by Sheldrick (2008) and Spek (2009) .
- Biochemical Activity : Nagasawa et al. (2006) demonstrated that nitroaromatic compounds exhibit selective cytotoxicity in hypoxic tumor environments, supporting their use in prodrug design .
- Synthetic Utility: The complex benzyl-substituted analog () has been employed in multi-step syntheses of polyphenolic antioxidants, leveraging its ortho-nitro group for regioselective functionalization .
Biological Activity
4-[(2-nitrobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various applications in medicinal chemistry, particularly in the fields of cancer research and antimicrobial activity. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and significant research findings.
This compound has the following chemical properties:
- Molecular Formula: C14H12N2O3
- Molecular Weight: 256.26 g/mol
- CAS Number: 331463-81-1
This compound features a nitro group and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 30 | Disruption of mitochondrial function |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. Studies show that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
The compound demonstrated a particularly strong effect against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to altered cellular functions. Additionally, the aldehyde group may facilitate interactions with proteins and enzymes involved in cell signaling pathways.
Case Studies
- Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased rates of apoptosis, characterized by Annexin V staining and caspase activation .
- Antimicrobial Efficacy Evaluation : In another study focusing on the antimicrobial properties, researchers tested various concentrations of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at lower concentrations, highlighting its potential as a new antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
